Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)-

Description

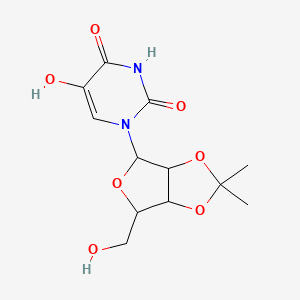

Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)-, is a chemically modified nucleoside where the ribose moiety is protected at the 2' and 3' hydroxyl groups by a 1-methylethylidene (isopropylidene) group, forming a cyclic acetal. The uracil base is substituted with a hydroxyl group at the 5-position. This modification stabilizes the ribose ring and alters the compound’s physicochemical and biological properties, making it valuable in synthetic chemistry and drug development .

Properties

IUPAC Name |

5-hydroxy-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7/c1-12(2)20-7-6(4-15)19-10(8(7)21-12)14-3-5(16)9(17)13-11(14)18/h3,6-8,10,15-16H,4H2,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQQRJQXCGDITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)O)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- typically involves the protection of the hydroxyl groups on the uridine molecule. One common method includes the use of isopropylidene to protect the 2’ and 3’ hydroxyl groups, forming the 2’,3’-O-(1-methylethylidene) derivative. The reaction conditions often require an acidic catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in an anhydrous solvent like acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various uridine derivatives, such as 5-formyluridine, 5-deoxyuridine, and 5-amino-2’,3’-O-(1-methylethylidene)uridine .

Scientific Research Applications

Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- is widely used in scientific research:

Chemistry: As a building block for nucleoside analogs and in the synthesis of modified nucleotides.

Biology: For labeling cells and tracking DNA synthesis, particularly in studies involving cell proliferation and DNA replication.

Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in oncology.

Industry: Used in the production of nucleoside-based pharmaceuticals and as a research reagent in biotechnology

Mechanism of Action

The compound exerts its effects by incorporating into replicating DNA, thereby allowing researchers to track DNA synthesis. It targets the DNA polymerase enzyme, which incorporates the analog into the growing DNA strand. This incorporation can be detected using various analytical techniques, such as fluorescence microscopy or mass spectrometry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Uracil Base

5-Hydroxy vs. 5-Fluoro Substitution

- 5-Fluoro derivative (e.g., 2',3'-O-Isopropylidene-5-fluorouridine, CAS 2797-17-3) : Fluorine’s electronegativity increases metabolic stability and bioavailability. This substitution is common in antiviral agents like fluorouracil derivatives .

5-Methyl and 5-Chloro Derivatives

- 5-Methyl substitution (e.g., 5’-O-tert-Butyldimethylsilyl-2’,3’-O-isopropylidene-5-methyluridine) : Methyl groups improve lipophilicity, enhancing cell membrane penetration. This is critical for nucleoside analogs targeting intracellular enzymes .

- 5-Chloro substitution (e.g., 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine) : Chlorine increases electrophilicity, facilitating cross-linking with biomolecules. Such derivatives are explored as radiopharmaceuticals or cytotoxic agents .

Ribose Modifications: Protecting Groups

Isopropylidene (1-Methylethylidene) vs. Silyl Ethers

- Isopropylidene : Provides reversible protection of 2',3'-OH groups, enabling selective functionalization at the 5'-position. This group is acid-labile, allowing deprotection under mild conditions .

- tert-Butyldimethylsilyl (TBDMS) : Used in 5’-O-TBDMS derivatives (e.g., ), this bulkier group offers superior steric protection but requires harsher conditions (e.g., fluoride ions) for removal. It is preferred in oligonucleotide synthesis .

Acylated Derivatives

Compounds like 5'-O-N-acetylsulfonyl-2',3'-di-O-lauroyluridine () incorporate long-chain acyl groups to enhance lipid solubility and prolong half-life. These modifications are pivotal in prodrug design for improved tissue distribution .

Physicochemical Properties

Key Reactions

- Protection of Ribose : Isopropylidene acetal formation typically uses acetone and acid catalysts (e.g., H2SO4) under anhydrous conditions .

- Functionalization at 5-Position : Electrophilic substitution (e.g., fluorination with Selectfluor) or palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .

- Deprotection Strategies : Acidic hydrolysis (e.g., HCl/MeOH) for isopropylidene removal or TBAF for silyl ether cleavage .

Biological Activity

Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)- is a nucleoside derivative that has garnered attention for its potential biological activities. This compound is structurally related to uridine, a key component in RNA synthesis, and exhibits various pharmacological properties. This article will explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)-

- Molecular Formula : C12H15N2O6

- Molecular Weight : 281.25 g/mol

- Canonical SMILES : Cc1cc(OC(=O)N2C=NC(=N)N2C(=O)C(=O)C(=O)c1C)O

Uridine derivatives like 5-hydroxy-2',3'-O-(1-methylethylidene)- are known to interact with various biological targets:

- Nucleotide Metabolism : The compound may influence nucleotide synthesis pathways, impacting RNA synthesis and cellular proliferation.

- Neuroprotective Effects : Research indicates that uridine derivatives can enhance neurogenesis and protect neuronal cells from apoptosis, potentially benefiting conditions like neurodegeneration.

- Modulation of Neurotransmitters : Uridine has been shown to influence the release of neurotransmitters such as acetylcholine and dopamine, which may have implications in mood regulation and cognitive functions.

Neuroprotective Properties

Studies have demonstrated that uridine derivatives can protect neurons from oxidative stress and excitotoxicity. For instance:

- A study indicated that uridine administration improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta toxicity .

Antidepressant Effects

Research has suggested that uridine may exhibit antidepressant-like effects through its action on the serotonergic system:

- An experimental model showed that uridine treatment led to increased serotonin levels in the brain, correlating with reduced depressive behaviors .

Cytoprotective Effects

Uridine derivatives have been investigated for their cytoprotective effects in various cell types:

- In vitro studies revealed that uridine protects against cell death induced by oxidative stress in human neuroblastoma cells .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Neuroprotection | Uridine improved neuronal survival rates by 30% under oxidative stress conditions. | Suggests potential for treating neurodegenerative diseases. |

| Antidepressant Activity | Uridine increased serotonin levels significantly in treated animals compared to controls. | Indicates possible use in managing depression. |

| Cytoprotection Study | Cell viability increased by 40% with uridine treatment in oxidative stress models. | Supports development of neuroprotective therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.